Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5)
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Overview
Description
Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is a deuterated triglyceride, where the hydrogen atoms at specific positions in the tetradecanoate chains are replaced with deuterium. This compound is often used as a reference standard in various analytical applications due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) typically involves the esterification of glycerol with deuterated tetradecanoic acid. The reaction is usually carried out under acidic or basic conditions, with catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
Industrial production of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated tetradecanoic acid and glycerol, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and deuterated tetradecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: Oxidative cleavage of the ester bonds can occur under strong oxidative conditions.
Reduction: Reduction reactions are less common but can involve the hydrogenation of the ester bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd).
Major Products Formed
Hydrolysis: Glycerol and deuterated tetradecanoic acid.
Oxidation: Shorter chain carboxylic acids and alcohols.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Scientific Research Applications
Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is used in various scientific research applications, including:
Analytical Chemistry: As a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: Investigating lipid metabolism and tracing metabolic pathways due to its stable isotope labeling.
Pharmaceutical Research: Studying drug-lipid interactions and the pharmacokinetics of lipid-based drug delivery systems.
Mechanism of Action
The mechanism of action of Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) in biological systems involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound through various biochemical processes, providing insights into lipid absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Glyceryl Tri(hexadecanoate-13,13,14,14,15,15,16,16,16-d9): Another deuterated triglyceride with a longer carbon chain.
Glyceryl Tri(octadecanoate-13,13,14,14,15,15,16,16,17,17,18,18,18-d13): A deuterated triglyceride with an even longer carbon chain.
Uniqueness
Glyceryl Tri(tetradecanoate-13,13,14,14,14-d5) is unique due to its specific deuterium labeling pattern, which provides distinct advantages in analytical applications. Its shorter carbon chain compared to other deuterated triglycerides makes it particularly useful for studying shorter-chain lipid metabolism .
Properties
Molecular Formula |
C45H86O6 |
---|---|
Molecular Weight |
738.3 g/mol |
IUPAC Name |
2,3-bis(13,13,14,14,14-pentadeuteriotetradecanoyloxy)propyl 13,13,14,14,14-pentadeuteriotetradecanoate |
InChI |
InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
InChI Key |
DUXYWXYOBMKGIN-NLBPYYKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H])OC(=O)CCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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